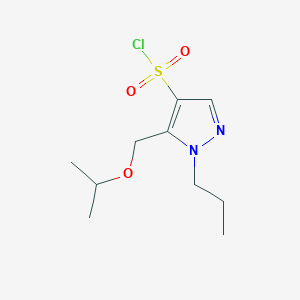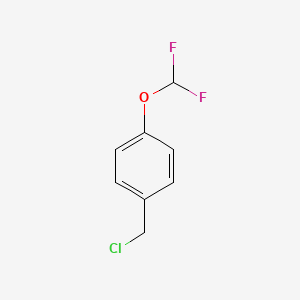
1-(Chloromethyl)-4-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-4-(difluoromethoxy)benzene is a chemical compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7ClF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 . This indicates the connectivity and hydrogen count of its atoms.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 192.59 .科学的研究の応用
Progressive Direct Iodination of Sterically Hindered Alkyl Substituted Benzenes
This research demonstrates the selective and effective iodination of benzene derivatives using a method that could potentially be applicable to the modification of 1-(Chloromethyl)-4-(difluoromethoxy)benzene. The study indicates how iodine atoms can be progressively introduced at electron-rich and sterically less hindered positions on the benzene ring, hinting at possibilities for functionalizing similar compounds (Stavber, Kralj, & Zupan, 2002).
Microwave-assisted Synthesis
A microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene from a related dichloromethyl compound presents a fast, mild, and practical approach. This technique, which increases yield and reduces reaction time, could be adapted for synthesizing or modifying this compound, showcasing the efficiency of microwave-assisted reactions in organic synthesis (Pan, Wang, & Xiao, 2017).
Morphology and Polymer Applications
Research on polymers derived from chloromethylated benzene derivatives, like the synthesis of homo- and copolymers from 1,4-bis(chloromethyl)-2-methoxy,5-(triethoxymethoxy)benzene, demonstrates the utility of such compounds in developing materials with improved performance in light-emitting electrochemical cells. This suggests potential applications of this compound in the synthesis and enhancement of polymer materials (Carvalho et al., 2001).
Halogenation and Functionalization Reactions
Controlled chlorination of trifluoromethoxybenzene leading to mono-, di-, tri-, and tetrachloro derivatives illustrates the versatility of halogenation reactions. This study highlights the potential for similarly functionalizing this compound to obtain derivatives with specific properties, such as increased thermal stability or altered electronic characteristics (Herkes, 1977).
Catalytic Conversions and Environmental Applications
The catalytic conversion of polychlorinated benzenes and dioxins using vanadium-based catalysts reflects the environmental relevance of chloromethylated benzene derivatives. This research could guide the development of processes involving this compound for the degradation or transformation of environmental pollutants (Lee & Jurng, 2008).
Safety and Hazards
特性
IUPAC Name |
1-(chloromethyl)-4-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4,8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKDZQUVHBHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41772-09-2 |
Source


|
| Record name | 1-(chloromethyl)-4-(difluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2704364.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
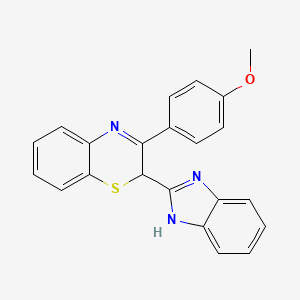
![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-ol](/img/structure/B2704368.png)
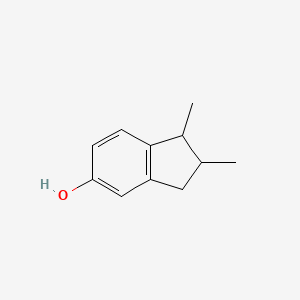

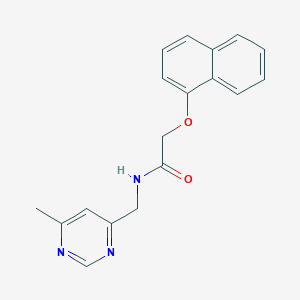
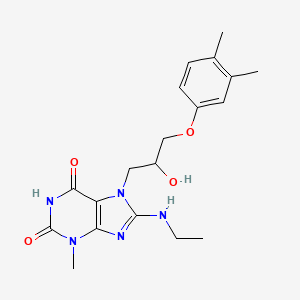
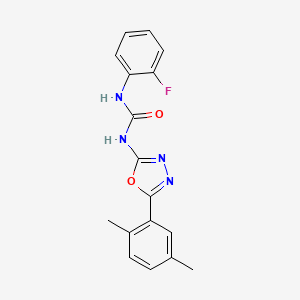
![3,4,5-triethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2704379.png)
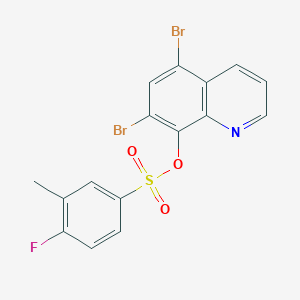
![Methyl (E)-4-oxo-4-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]but-2-enoate](/img/structure/B2704382.png)
